“4-(Methoxymethyl)pyrimidin-2-amine” is a chemical compound with the CAS Number: 127958-17-2. It has a molecular weight of 139.16. The IUPAC name for this compound is 4-(methoxymethyl)-2-pyrimidinamine.
Synthesis Analysis
While specific synthesis methods for “4-(Methoxymethyl)pyrimidin-2-amine” were not found, there are general methods for the synthesis of pyrimidines. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylpyrimidines.
Molecular Structure Analysis
The InChI code for “4-(Methoxymethyl)pyrimidin-2-amine” is 1S/C6H9N3O/c1-10-4-5-2-3-8-6(7)9-5/h2-3H,4H2,1H3,(H2,7,8,9). This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“4-(Methoxymethyl)pyrimidin-2-amine” is a powder with a melting point of 123-124°C. It is stored at room temperature.
Related Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines
Compound Description: This series of compounds are potent and selective inhibitors of Cyclin-dependent kinase 2 (CDK2), a validated target for anticancer drug discovery. [] Notably, compound 15 within this series showed potent CDK2 inhibitory activity (Ki = 0.005 μM) and sub-micromolar antiproliferative activity against 13 cancer cell lines. []
Compound Description: These compounds were designed as potential V600EBRAF inhibitors, inspired by known inhibitors. [] Compound 12l within this series exhibited potent V600EBRAF inhibitory activity with an IC50 of 0.49 µM. [] Another compound, 12e, showed significant growth inhibition against multiple cancer cell lines. []
Compound Description: NPPA serves as a potential template for designing drugs against Chronic Myelogenous Leukemia (CML). [, ] Molecular docking studies revealed that NPPA exhibits an energy affinity of ΔG = -10.3 kcal/mol for the target kinase (PDB ID 2hyy), interacting with key residues involved in CML inhibition. [, ]
4-(3-Bromophenyl)pyrimidin-2-amine
Compound Description: The crystal structure of this compound has been reported [], providing insights into its solid-state conformation and intermolecular interactions.
Compound Description: This series of compounds was designed and synthesized as potent and selective Mnk2 inhibitors for treating acute myeloid leukemia (AML). [] These compounds showed potent anti-proliferative activity against MV4-11 AML cells. []
Compound Description: This series of compounds, synthesized via Claisen-Schmidt condensation, were designed as potential CDK-8 inhibitors with anticancer activity. [] Molecular docking studies revealed their interaction with the CDK-8 protein. [] Compound 11y displayed potent antimicrobial activity against E. coli and C. albicans. [] Compounds 2y and 4y exhibited strong antiproliferative activity against a human colorectal carcinoma cell line. []
Compound Description: These compounds are highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). [] These kinases play a crucial role in cell cycle regulation and are validated targets for anticancer drug discovery. Compound 83, an orally bioavailable inhibitor from this series, showed remarkable selectivity and significant antitumor activity in an acute myeloid leukemia mouse xenograft model. []
Compound Description: Developed as PLK4 inhibitors, these compounds demonstrated potential in treating breast cancer. [, ] Specifically, compound 14i showed significant antitumor efficacy in MDA-MB-468 and MDA-MB-231 xenograft models. [, ]
Compound Description: This series of compounds were synthesized from chalcones and guanidine hydrochloride and evaluated for their antimicrobial activities. []
Compound Description: This compound was synthesized via cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide in the presence of Ni(NO3)2. []
Compound Description: Synthesized and evaluated for their antimicrobial and in vitro cytotoxic activities. [] Docking studies and antimicrobial assays identified CHR 7, CHR 8, and CHR 9 as the most promising candidates. []
Compound Description: Characterized for its crystal structure, DFT properties, and antibacterial activity. [] It exhibited good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. []
Compound Description: This group of compounds acts as potent Aurora A and B kinase inhibitors. [] These kinases play a crucial role in cell division, and their inhibition has shown potential in cancer treatment. The lead compound, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (18), exhibited potent inhibitory activity against both Aurora A and B kinases (Ki values of 8.0 and 9.2 nM, respectively). [] Compound 18 induced cell death, mitotic failure, and increased polyploidy in cancer cells, highlighting its anticancer potential. []
Compound Description: This compound was synthesized and structurally characterized using X-ray diffraction and theoretical calculations. [] The crystallographic data confirmed the molecular structure, revealing intermolecular N-H…N interactions between adjacent molecules. [] Theoretical calculations provided insights into its electronic properties, including frontier orbital energies and optimized geometries. []
Compound Description: This family of compounds was designed as selective inhibitors of JAK2, a target for treating myeloproliferative neoplasms (MPNs). [] Compound A8, a potent JAK2 inhibitor (IC50 = 5 nM), demonstrated excellent selectivity against other JAK family kinases and showed promising metabolic stability and bioavailability. []
Compound Description: These compounds were synthesized and evaluated for their antitubercular activity. [] The synthesis involved a multi-step process, starting from 2-hydroxy-1-naphthonitrile. []
(Pentane-2,4-dionato-κ2O,O')(pyridin-2-amine-κN1)copper(II) and (pentane-2,4-dionato-κ2O,O')(pyrimidin-2-amine-κN1)copper(II)
Compound Description: These two copper(II) complexes, synthesized using bis(pentane-2,4-dionato-κ2O,O')copper(II) with pyridin-2-amine and pyrimidin-2-amine respectively, are isostructural. [] They both exhibit square-pyramidal coordination around the copper(II) ion and have intramolecular N-H...O hydrogen bonding. []
Compound Description: This class of compounds, which includes abemaciclib and its analogs, targets CDK4, a key regulator of the cell cycle. [] They are currently being explored for their potential in breast cancer treatment. []
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
Compound Description: The crystal structure of this compound has been determined, revealing its molecular conformation and intermolecular interactions. []
Substituted N-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amine compounds and salts thereof
Compound Description: This patent describes a method for preparing these compounds, highlighting their potential as intermediates for synthesizing other pharmaceutically active pyrimidine derivatives. []
5-[2-(Methylthio)ethoxy]pyrimidin-2-amine
Compound Description: This compound is a useful intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and other industrially relevant products. [] A novel method for its preparation has been reported, which involves a multi-step process. []
Compound Description: Imatinib, a well-known tyrosine kinase inhibitor used in leukemia treatment, has been crystallized in its freebase form. [] The crystal structure reveals an extended conformation of the molecule, stabilized by intermolecular hydrogen bonds. []
Compound Description: The crystal structure of this compound provides insights into its molecular packing and intermolecular interactions, including N—H⋯N hydrogen bonds and C—H⋯S contacts. []
Compound Description: This series of compounds exhibits inhibitory activity against c-kit, PDGFRα, and PDGFRβ kinases. [] These kinases play crucial roles in cell signaling and are implicated in various diseases, including cancer.
Compound Description: The crystal structure of this compound, stabilized by intermolecular N-H…N hydrogen bonds, provides insights into its solid-state interactions. []
Compound Description: The crystal structure of this compound, characterized by weak intermolecular N—H⋯N interactions, sheds light on its solid-state packing. []
Compound Description: This compound has been identified as a casein kinase 1 delta (CK1δ) inhibitor. [] CK1δ is involved in various cellular processes and is implicated in neurodegenerative disorders like Alzheimer's disease, making its inhibitors of therapeutic interest. []
Compound Description: This compound, with its crystal structure revealing two independent molecules in the asymmetric unit, exhibits weak intermolecular N—H⋯N and C—H⋯O interactions. []
4-(3,4-Dihydro-β-carbolin-1-yl)pyrimidin-2-amine (Acanthomine A)
Compound Description: Acanthomine A is a natural product with an approximately planar structure. [] Its crystal structure reveals intermolecular hydrogen bonding interactions that contribute to its layered network. []
Compound Description: Crystallizing with two independent molecules in the asymmetric unit, this compound exhibits intermolecular N—H⋯N hydrogen bonds, π–π stacking interactions, and C—H⋯π interactions. []
Compound Description: Compound 1 is a key intermediate in synthesizing thiopyrano(4,3-d)pyrimidine-based small molecule inhibitors, particularly those targeting anticancer activity. []
Compound Description: This compound was investigated alongside methylbis(2-chloroethyl)amine for its impact on tumor growth in mice and rats as part of a tumor-spectrum study. [] This research aims to understand the varying effectiveness of different chemical compounds against various tumor types. []
Compound Description: Discovered as a potential fungicide, this pyrimidin-4-amine derivative exhibits strong activity against various fungal pathogens. [] While it demonstrated superior fungicidal activity compared to commercial fungicides, its high toxicity to rats limited its further development. []
5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229 or 5b5-6)
Compound Description: Developed as a fungicide, HNPC-A9229 exhibits potent activity against fungal pathogens, including Puccinia sorghi and Erysiphe graminis. [] Significantly, it shows improved safety compared to its precursor 2a, with lower toxicity to rats. []
Pyrido[1,2-a]pyrimidin-4-imines
Compound Description: This group of compounds was synthesized via a copper(I)-catalyzed multi-step reaction involving sulfonyl azides, alkynes, and N-arylidenepyridin-2-amines. [] This novel synthetic route provides efficient access to diversely functionalized pyrido[1,2-a]pyrimidin-4-imines, which are important heterocyclic scaffolds found in various bioactive molecules. []
4-(3-Azetidin-1-yl)pyrimidin-2-amines
Compound Description: This series of compounds are non-imidazole histamine H3 receptor (H3R) agonists. [] Compound VUF16839 (14d) exhibits potent H3R agonism (pKi = 8.5, pEC50 = 9.5) and desirable pharmacokinetic properties, making it a promising tool compound for H3R research. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.